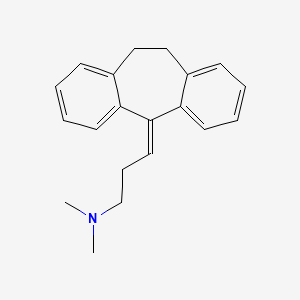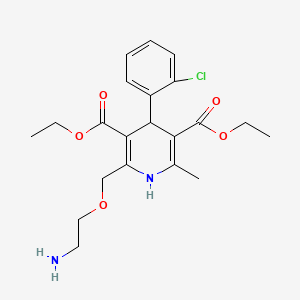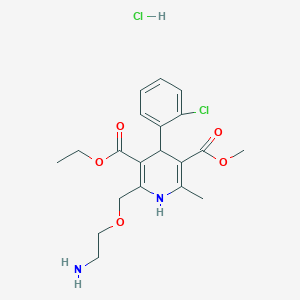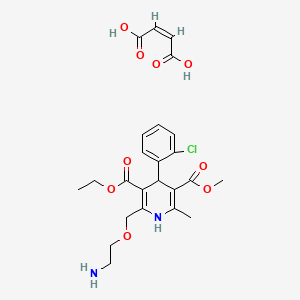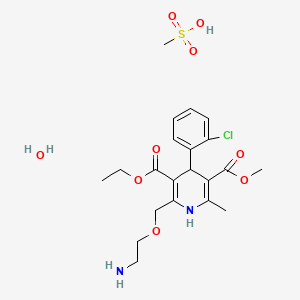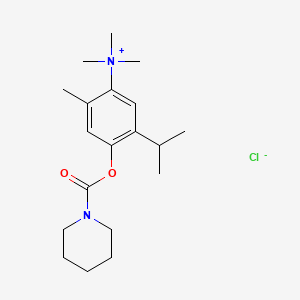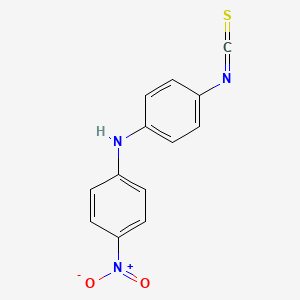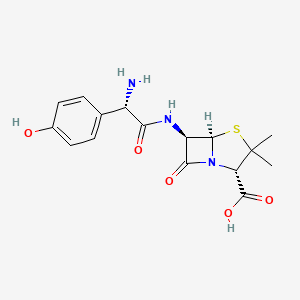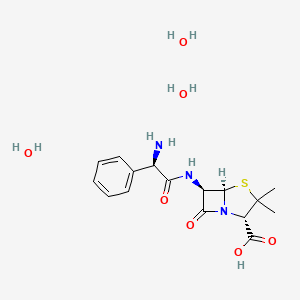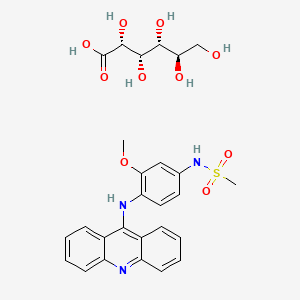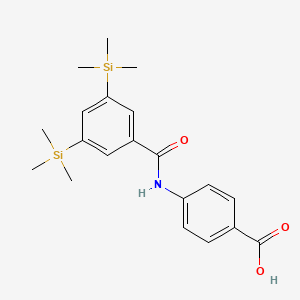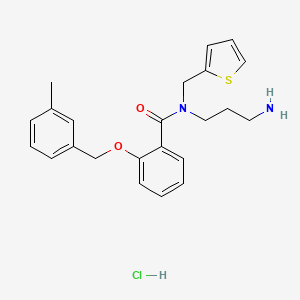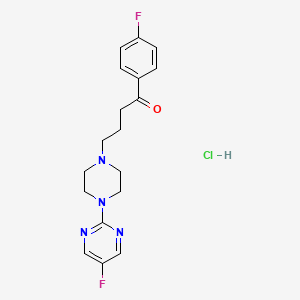
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY-14786 is the ketone metabolite of BMY-14802 --- a sigma receptor ligand that prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors.
Scientific Research Applications
Sigma Receptor Antagonist and 5-HT1A Receptor Agonist Properties
- Sigma Receptor Antagonist : This compound, known as BMY-14802 (BMS-181100), acts as a sigma receptor antagonist and exhibits potential antipsychotic activity. It also binds to 5-HT1A receptors, suggesting agonist properties in vivo. In rats, BMY-14802 modulates extracellular serotonin levels in the dorsal raphe and hippocampus, indicating potential anxiolytic effects (Matos, Korpinen, & Yocca, 1996).
Antitumor Activity
- Novel Pyrimidinyl Pyrazole Derivatives : Compounds related to 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and evaluated for their antitumor activity. Certain derivatives demonstrated potent cytotoxicity against tumor cells, suggesting potential as antitumor agents (Naito et al., 2005).
Cognitive Dysfunction Improvement
- Effect on Cognitive Dysfunction : Studies have shown that sigma receptor ligands like BMY-14802 can improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications for cognitive impairments related to certain mental health conditions (Ogawa, Okuyama, Araki, & Otomo, 1994).
Neuroleptic Activity
- Neuroleptic Properties : Certain derivatives of 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and shown to exhibit potent neuroleptic activity, with some compounds displaying comparable effects to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Drug Intermediates Synthesis
- Biocatalytic Synthesis of Drug Intermediates : This compound has been used in the biocatalytic synthesis of chiral intermediates for pharmaceutical drug candidates, including antipsychotic agents and β-blockers. Its transformation into various derivatives highlights its versatility in drug development (Patel, Hanson, Banerjee, & Szarka, 1997).
Synthesis of Fluoro-Indole Derivatives
- Fluoro-Indole Derivatives : The synthesis of fluoro-indole derivatives related to this compound has been explored, indicating potential applications in the development of new pharmacological agents (Haynes & Swigor, 1994).
properties
CAS RN |
99931-58-5 |
|---|---|
Product Name |
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride |
Molecular Formula |
C18H21ClF2N4O |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H20F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13H,1-2,7-11H2;1H |
InChI Key |
LTVFXGPMWFISAZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Appearance |
Solid powder |
Other CAS RN |
99931-58-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
alpha(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride BMY 14786 BMY-14786 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)
![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)
